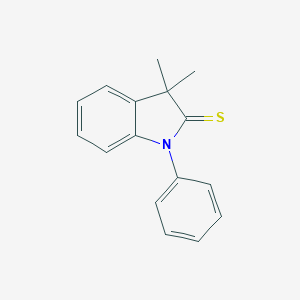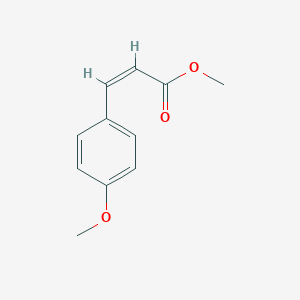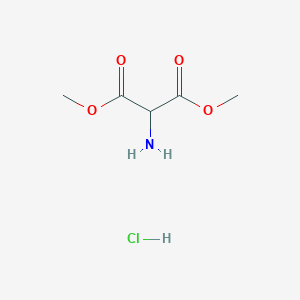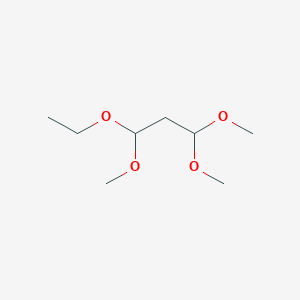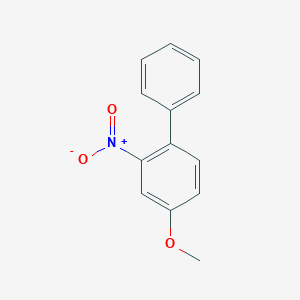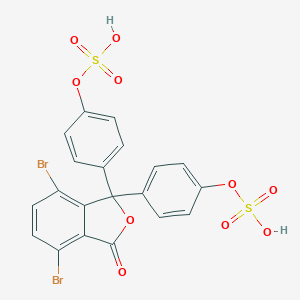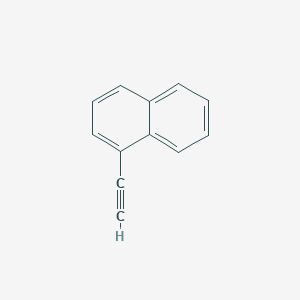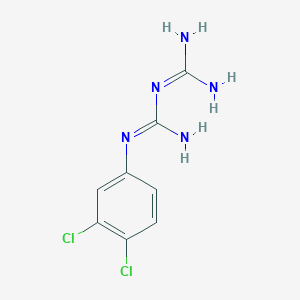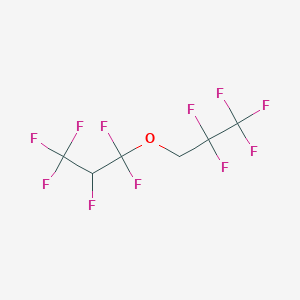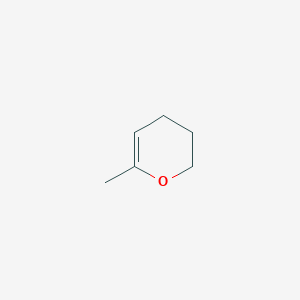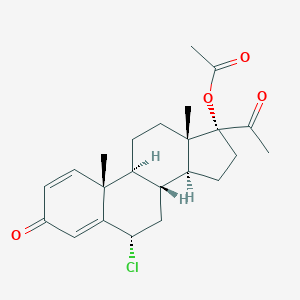![molecular formula C7H9BN2S B095143 1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine CAS No. 17303-92-3](/img/structure/B95143.png)
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine, commonly known as DMDTD, is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. DMDTD belongs to the family of thieno[3,2-d][1,2,3]diazaborines, which are known for their unique chemical and biological properties.
Scientific Research Applications
DMDTD has been extensively studied for its potential applications in various fields of science. In medicine, DMDTD has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease. In agriculture, DMDTD has been shown to have insecticidal properties and has been used as a pesticide. In materials science, DMDTD has been studied for its potential use in organic electronics and optoelectronics.
Mechanism Of Action
The mechanism of action of DMDTD is not fully understood. However, studies have shown that DMDTD can bind to proteins and enzymes, altering their activity. In cancer cells, DMDTD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and proliferation of cancer cells. In Alzheimer's disease, DMDTD has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
DMDTD has been shown to have various biochemical and physiological effects. In cancer cells, DMDTD has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In Alzheimer's disease, DMDTD has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In insects, DMDTD has been shown to disrupt the nervous system, leading to paralysis and death.
Advantages And Limitations For Lab Experiments
One advantage of using DMDTD in lab experiments is its unique chemical and biological properties. DMDTD has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound for various applications. However, one limitation of using DMDTD in lab experiments is its complex synthesis method and the need for high purity. Impurities can affect the properties and performance of DMDTD, making it challenging to reproduce results.
Future Directions
There are several future directions for the study of DMDTD. In medicine, DMDTD could be further studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, DMDTD could be studied for its potential use as a natural pesticide. In materials science, DMDTD could be studied for its potential use in organic electronics and optoelectronics. Additionally, further research could be conducted to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMDTD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical and biological properties make it a versatile compound for various applications. However, the complex synthesis method and the need for high purity make it challenging to reproduce results. Further research is needed to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Synthesis Methods
The synthesis of DMDTD is a complex process that involves several steps. One of the most common methods of synthesizing DMDTD is through the reaction of 2,4-dimethylthiophene with boron trifluoride diethyl etherate and hydrazine hydrate. The product is then purified through various techniques such as recrystallization and chromatography. The purity of the final product is critical as impurities can affect the properties and performance of DMDTD.
properties
CAS RN |
17303-92-3 |
|---|---|
Product Name |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
Molecular Formula |
C7H9BN2S |
Molecular Weight |
164.04 g/mol |
IUPAC Name |
1,2-dimethylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2S/c1-8-6-3-4-11-7(6)5-9-10(8)2/h3-5H,1-2H3 |
InChI Key |
FJHQUYKXQNUYGP-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
Canonical SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
synonyms |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



